

# Spectroscopic and Synthetic Profile of 7-Phenoxyquinolin-2(1H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 7-Phenoxyquinolin-2(1H)-one

Cat. No.: B15351563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **7-Phenoxyquinolin-2(1H)-one**. While direct experimental data for this specific compound is not readily available in the cited literature, this guide extrapolates expected spectroscopic values based on structurally similar quinolin-2(1H)-one derivatives. The methodologies provided are standard protocols for the characterization of such heterocyclic compounds.

## Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **7-Phenoxyquinolin-2(1H)-one**. These values are estimations derived from the analysis of related compounds and should be confirmed by experimental data.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment       |
|----------------------------------|--------------|---------------------------|------------------|
| ~11.8                            | s            | -                         | N-H              |
| ~7.9                             | d            | ~9.5                      | H-4              |
| ~7.8                             | d            | ~8.5                      | H-5              |
| ~7.4-7.5                         | m            | -                         | Phenyl H (ortho) |
| ~7.2                             | t            | ~7.5                      | Phenyl H (meta)  |
| ~7.1                             | t            | ~7.3                      | Phenyl H (para)  |
| ~6.9                             | dd           | ~8.5, ~2.0                | H-6              |
| ~6.8                             | d            | ~2.0                      | H-8              |
| ~6.5                             | d            | ~9.5                      | H-3              |

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

| Chemical Shift ( $\delta$ , ppm) | Assignment       |
|----------------------------------|------------------|
| ~162.5                           | C-2              |
| ~157.0                           | C-7              |
| ~156.0                           | Phenyl C (ipso)  |
| ~141.0                           | C-8a             |
| ~140.0                           | C-4              |
| ~130.0                           | Phenyl C (meta)  |
| ~129.0                           | C-5              |
| ~124.0                           | Phenyl C (para)  |
| ~122.0                           | C-4a             |
| ~120.0                           | Phenyl C (ortho) |
| ~118.0                           | C-6              |
| ~116.0                           | C-3              |
| ~105.0                           | C-8              |

**Table 3: Predicted Mass Spectrometry Data**

| Ion                 | m/z (calculated) |
|---------------------|------------------|
| [M+H] <sup>+</sup>  | 238.0863         |
| [M+Na] <sup>+</sup> | 260.0682         |

**Table 4: Predicted Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Assignment                 |
|--------------------------------|----------------------------|
| ~3100-2900                     | N-H stretch                |
| ~1660                          | C=O stretch (amide)        |
| ~1600, ~1500, ~1450            | C=C stretch (aromatic)     |
| ~1240                          | C-O-C stretch (aryl ether) |

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to obtain the spectroscopic data for **7-Phenoxyquinolin-2(1H)-one**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard.

#### <sup>1</sup>H NMR Acquisition:

- The sample is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse <sup>1</sup>H NMR experiment is performed.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Data is processed with Fourier transformation, phase correction, and baseline correction.

#### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled <sup>13</sup>C NMR experiment is performed.

- Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to  $^1\text{H}$  NMR to improve the signal-to-noise ratio.
- Data processing is similar to that for  $^1\text{H}$  NMR.

## Mass Spectrometry (MS)

**Instrumentation:** A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

**Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.

**Data Acquisition:**

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The mass spectrometer is operated in positive ion mode.
- The full scan mass spectrum is acquired over a relevant  $m/z$  range (e.g., 100-500).
- The exact mass of the molecular ion is determined to confirm the elemental composition.

## Infrared (IR) Spectroscopy

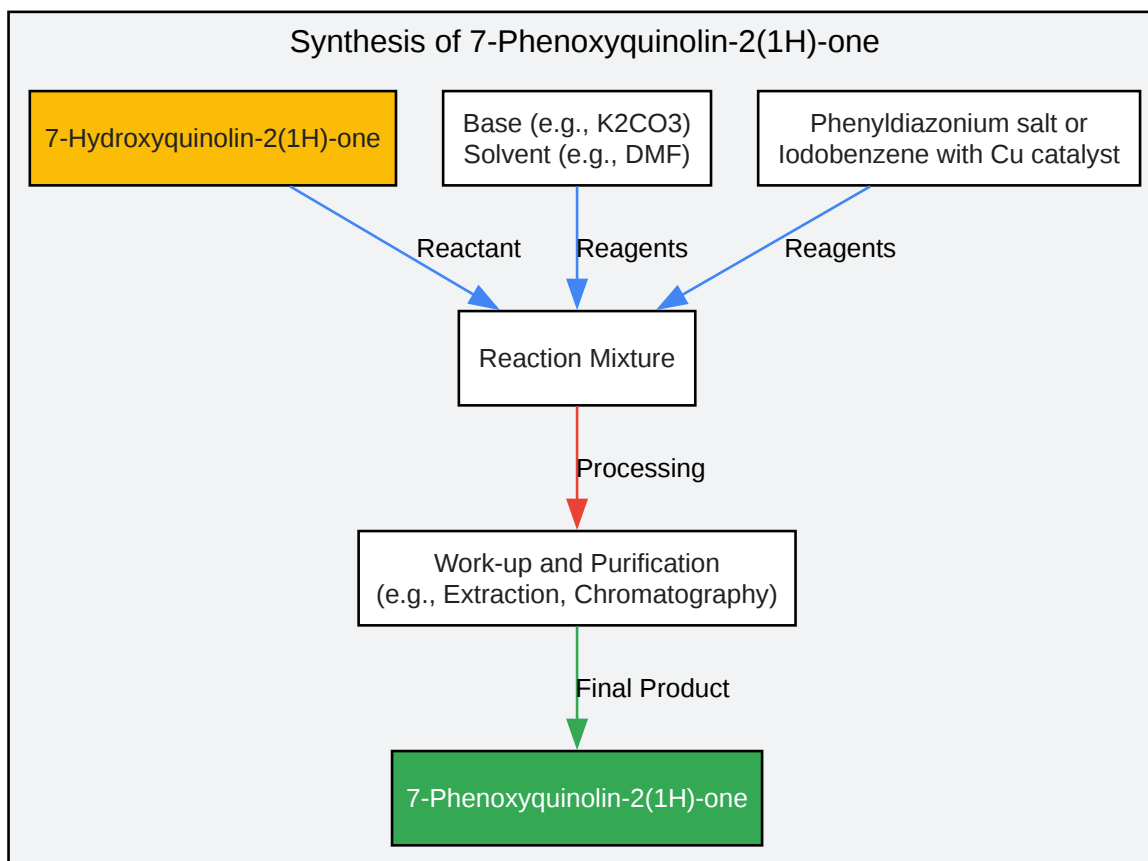
**Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.

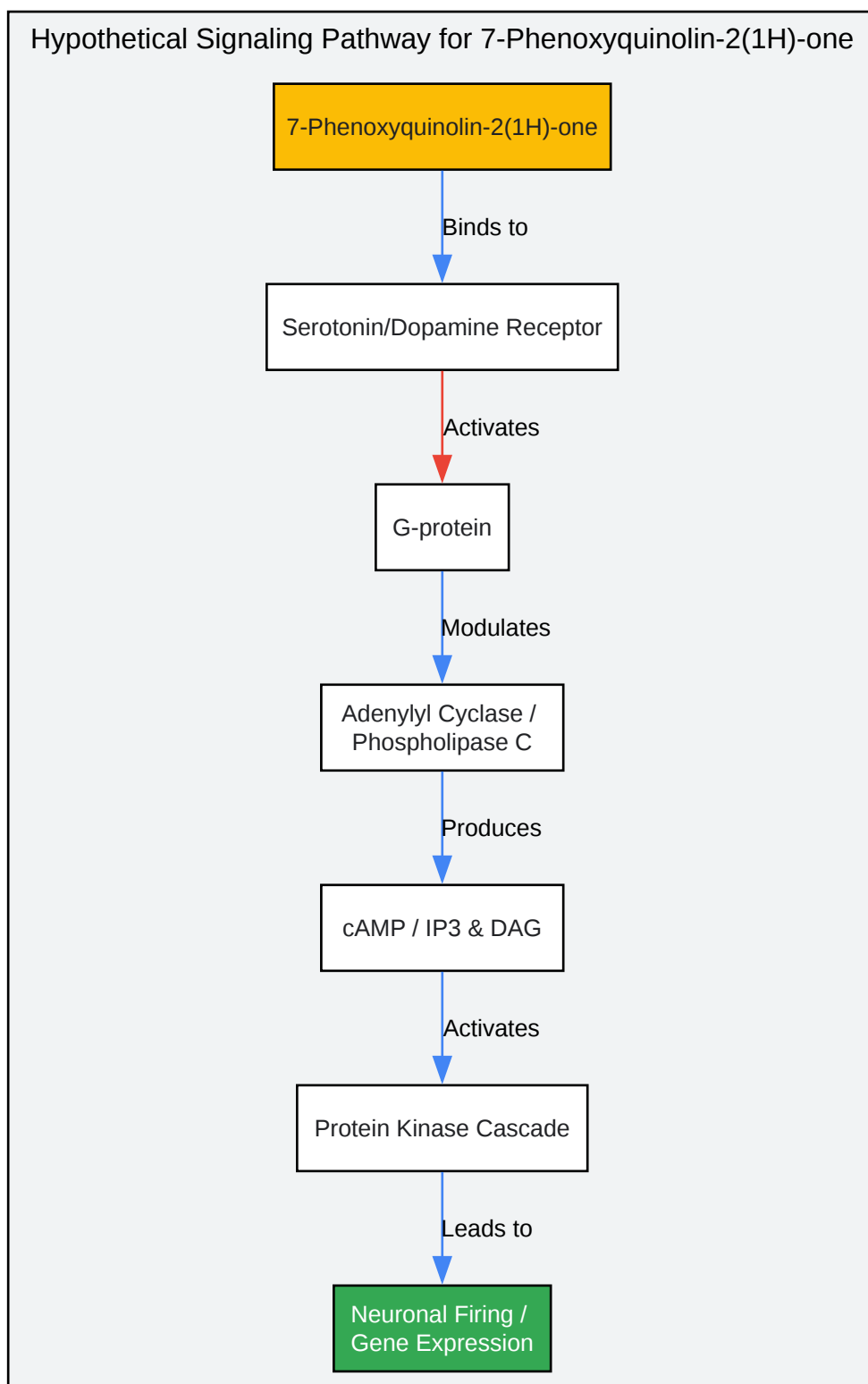
**Sample Preparation (Attenuated Total Reflectance - ATR):**

- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

## Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for **7-Phenoxyquinolin-2(1H)-one**, starting from the known precursor 7-hydroxyquinolin-2(1H)-one.





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